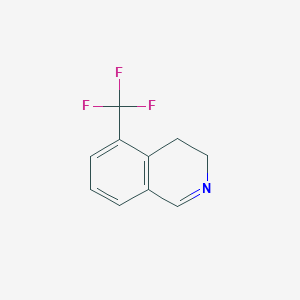
Isoquinoline, 3,4-dihydro-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-3,4-dihydroisoquinoline: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroisoquinoline structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and ability to enhance the stability, lipophilicity, and bioactivity of organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using advanced catalytic systems. For example, the use of transition metal catalysts like palladium or copper can facilitate the efficient introduction of the trifluoromethyl group into the target molecule . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, 5-(trifluoromethyl)-3,4-dihydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds .
Biology: The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used to study enzyme inhibition and receptor binding.
Medicine: In medicine, derivatives of 5-(trifluoromethyl)-3,4-dihydroisoquinoline are investigated for their pharmacological properties. The trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and lipophilicity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-2-methylisoquinoline
- 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 5-(Trifluoromethyl)-3,4-dihydroquinoline
Uniqueness: 5-(Trifluoromethyl)-3,4-dihydroisoquinoline is unique due to its specific structural features and the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, making the compound more stable and reactive compared to its analogs .
Properties
Molecular Formula |
C10H8F3N |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
CFIUVUZTXDZNTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


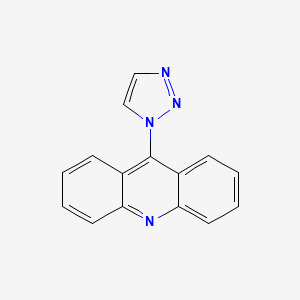
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B12939172.png)
![2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B12939185.png)
![3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid](/img/structure/B12939187.png)

![(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B12939199.png)
![3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one](/img/structure/B12939201.png)
![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12939210.png)
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
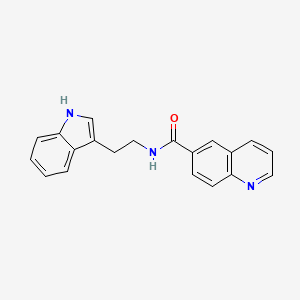
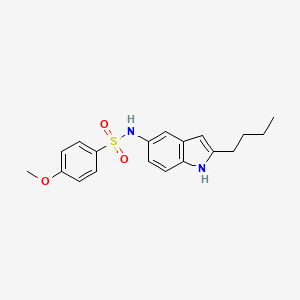
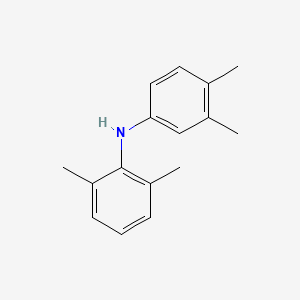

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
